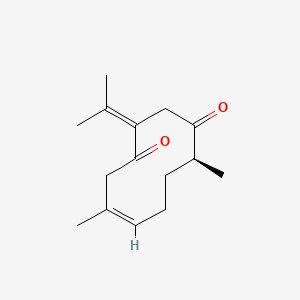
(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione
Übersicht
Beschreibung
(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione, also known as DPC, is a synthetic compound that has been widely used in scientific research. DPC has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological pathways.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Toughness
- Application : The bifunctional monomer derived from lactide, similar in structure to the compound , has been used to create high molecular weight and high Tg polymers. These polymers exhibit significant improvements in toughness compared to traditional polylactic acid (PLA), suggesting applications in material science and polymer engineering (Jing & Hillmyer, 2008).
Conformation and Molecular Structure
- Application : Studies have been conducted on the conformation of similar methylated cyclophan-enes. These investigations are crucial for understanding the molecular structure and properties, which has implications in material science and molecular engineering (Grützmacher & Neumann, 1993).
Antimicrobial Activity
- Application : A didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, structurally related to the given compound, exhibited antimicrobial activity against various bacterial strains. This opens avenues for pharmaceutical applications, particularly in developing new antimicrobial agents (Yancheva et al., 2012).
Synthesis and Chemical Reactions
- Application : Various studies focus on the synthesis and reactions of compounds structurally similar to (6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione. These researches contribute to the broader field of organic chemistry, providing insights into new synthetic pathways and potential applications in chemical synthesis (Jondiko & Pattenden, 1983).
Photochemical Behavior
- Application : The study of photochemical behavior of compounds with similar structures is essential in understanding their reactivity under light exposure, which is significant in fields like photochemistry and material sciences (Barbosa, Mann, & Cummins, 1990).
Eigenschaften
IUPAC Name |
(6Z,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6-/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPUZCWWTYIGFV-DSDFTUOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC/C=C(\CC(=O)C(=C(C)C)CC1=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38230-32-9 | |
| Record name | Dehydrocurdione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038230329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)

![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)
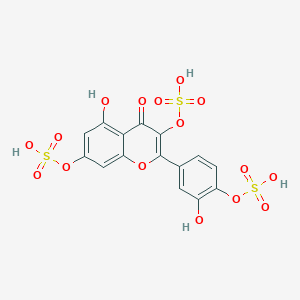
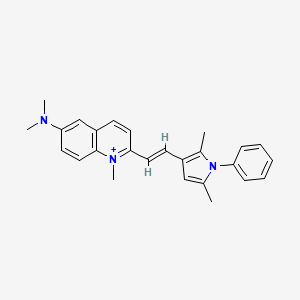

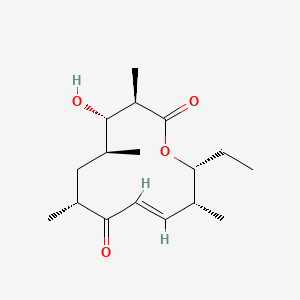
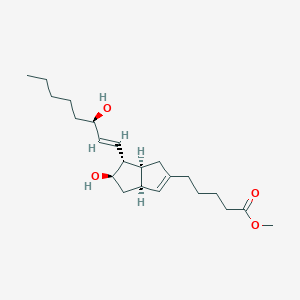
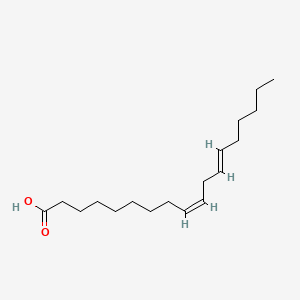


![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)